3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .
Result of Action
The result of the action of this compound is a significant reduction in cell proliferation . The compound has shown superior cytotoxic activities against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of β-enaminone with 3-bromo-1H-pyrazol-5-amine . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent kinase inhibitor with a different substitution pattern
Uniqueness: 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine is unique due to its specific isopropyl substitution, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for the development of targeted therapies .
Properties
IUPAC Name |
3-propan-2-ylpyrazolo[1,5-a]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6(2)8-4-12-13-5-7(10)3-11-9(8)13/h3-6H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDQXBOQARZGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=CC(=CN2N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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